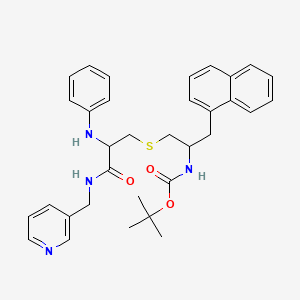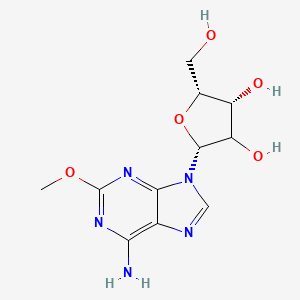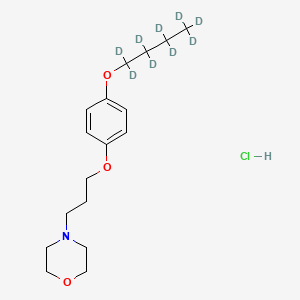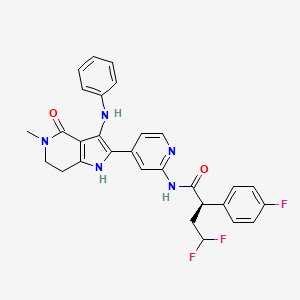
Cyp3A4-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyp3A4-IN-2 is a compound known for its role as an inhibitor of cytochrome P450 3A4, an enzyme that plays a crucial role in the metabolism of various drugs in the human body. Cytochrome P450 3A4 is responsible for the oxidation of small foreign organic molecules, such as toxins or drugs, so that they can be removed from the body . Inhibitors like this compound are essential in studying drug interactions and metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyp3A4-IN-2 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions can vary, but typically involve the use of reagents such as organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring safety, efficiency, and cost-effectiveness. This often involves optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions: Cyp3A4-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halides, acids, and bases under various conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Cyp3A4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of cytochrome P450 3A4 and its impact on drug metabolism.
Biology: Helps in understanding the role of cytochrome P450 3A4 in various biological processes and its interaction with other biomolecules.
Medicine: Used in drug development to predict and prevent adverse drug interactions by inhibiting cytochrome P450 3A4.
Industry: Applied in the pharmaceutical industry to develop safer and more effective drugs by studying the metabolism and inhibition of cytochrome P450 3A4.
作用機序
Cyp3A4-IN-2 exerts its effects by binding to the active site of cytochrome P450 3A4, thereby inhibiting its enzymatic activity. This inhibition prevents the oxidation of substrates, leading to altered drug metabolism and potential drug-drug interactions . The molecular targets involved include the heme group of cytochrome P450 3A4, which is essential for its catalytic activity.
類似化合物との比較
Ketoconazole: A well-known inhibitor of cytochrome P450 3A4, used to treat fungal infections.
Ritonavir: An antiretroviral drug that inhibits cytochrome P450 3A4, used in the treatment of HIV.
Itraconazole: Another antifungal agent that inhibits cytochrome P450 3A4.
Uniqueness: Cyp3A4-IN-2 is unique in its specific binding affinity and inhibition potency towards cytochrome P450 3A4 compared to other inhibitors. This makes it a valuable tool in studying the enzyme’s role in drug metabolism and interactions.
特性
分子式 |
C33H38N4O3S |
|---|---|
分子量 |
570.7 g/mol |
IUPAC名 |
tert-butyl N-[1-[2-anilino-3-oxo-3-(pyridin-3-ylmethylamino)propyl]sulfanyl-3-naphthalen-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C33H38N4O3S/c1-33(2,3)40-32(39)37-28(19-26-14-9-13-25-12-7-8-17-29(25)26)22-41-23-30(36-27-15-5-4-6-16-27)31(38)35-21-24-11-10-18-34-20-24/h4-18,20,28,30,36H,19,21-23H2,1-3H3,(H,35,38)(H,37,39) |
InChIキー |
HETXCPWULXTMSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)

![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)






![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
